3,3-Dimethyl-6-nitroindolin-2-one chemical properties
3,3-Dimethyl-6-nitroindolin-2-one chemical properties
This guide details the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-6-nitroindolin-2-one , a specialized heterocyclic scaffold critical in the development of photochromic materials and MDM2-p53 protein-protein interaction inhibitors.
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Executive Summary & Structural Logic
3,3-Dimethyl-6-nitroindolin-2-one (often referred to as 6-nitro-3,3-dimethyloxindole ) is a gem-dimethyl substituted indolinone. Unlike simple oxindoles, the quaternary carbon at the C3 position blocks tautomerization to the hydroxyindole form, locking the molecule in the lactam (keto) state. This structural rigidity, combined with the electron-withdrawing nitro group at C6, makes it a highly stable yet functionalizable "privileged scaffold" in medicinal chemistry and materials science.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one |
| CAS Number | Not widely listed as a commodity chemical; often synthesized in situ or custom ordered. (Key derivative CAS: 16111-07-2 refers to the N-ethanol spiro-precursor) |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Structural Class | Gem-dimethyl oxindole; Nitroarene |
| Appearance | Yellow to orange crystalline solid (due to nitro-conjugation) |
Physicochemical Profile
Structural Analysis
The molecule features three distinct zones of reactivity/stability:
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C3 Gem-Dimethyl Zone: The two methyl groups at C3 prevent oxidative aromatization and Knoevenagel condensations, imparting high metabolic and chemical stability to the oxindole ring.
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C6 Nitro Handle: Positioned para to the C3 carbon and meta to the lactam nitrogen, this group strongly deactivates the ring towards electrophilic attack but serves as a latent amine (via reduction) for coupling reactions.
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Lactam (N1-C2) Motif: The N-H proton is acidic (pKa ~13-14), allowing for facile N-alkylation. The C2 carbonyl is less reactive than typical ketones due to amide resonance but participates in spiro-cyclization under specific conditions.
Solubility & Stability
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Solubility: Poor in water. Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol, Ethanol) when heated.
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Stability: Highly stable to air and moisture. The gem-dimethyl group prevents the common oxidation to isatin seen in mono-substituted oxindoles.
Synthetic Routes & Regiochemistry[2]
Synthesizing the 6-nitro isomer specifically requires bypassing the natural tendency of oxindoles to nitrate at the 5-position (para to the amine). The most authoritative route utilizes the Fischer Indole Synthesis starting from meta-substituted hydrazines.
The Fischer Indole Strategy (Regioselective)
This route avoids the regioselectivity issues of direct nitration.
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Hydrazone Formation: Reaction of 3-nitrophenylhydrazine with isobutyraldehyde .
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Cyclization: Acid-mediated Fischer cyclization yields a mixture of 4-nitro and 6-nitro 3,3-dimethyl-3H-indoles (indolenines).
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Separation: The isomers are separated (crystallization or chromatography).[1]
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Oxidation: The 3H-indole is oxidized to the oxindole (indolin-2-one) using a peracid (e.g., mCPBA) or KMnO₄.
Visualization of Synthetic Logic
Caption: Regioselective synthesis pathway via Fischer Indole cyclization to access the 6-nitro isomer.
Chemical Reactivity & Functionalization[4]
The utility of 3,3-dimethyl-6-nitroindolin-2-one lies in its ability to be derivatized at the N1 and C6 positions.
Reduction of the Nitro Group (C6)
The 6-nitro group is a "masked" amine. Reduction yields 6-amino-3,3-dimethylindolin-2-one , a key intermediate for:
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Urea formation: Reaction with isocyanates (common in kinase inhibitors).
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Amide coupling: Reaction with acyl chlorides.
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Diazotization: For Sandmeyer-type substitutions (e.g., installing halides).
Protocol: Catalytic Hydrogenation
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Dissolution: Dissolve 1.0 eq of nitroindolinone in Methanol/THF (1:1).
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Catalyst: Add 10 wt% Pd/C.
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Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 4-12 hours.
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Workup: Filter through Celite to remove Pd. Concentrate filtrate.
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Yield: Typically >90% quantitative conversion to the amine (color shift from yellow to colorless/pale brown).
N-Alkylation (N1)
The lactam nitrogen is nucleophilic after deprotonation. This is the critical step for synthesizing Spiropyran precursors.
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Reagents: Alkyl halides (e.g., Iodomethane, 2-bromoethanol) + Base (K₂CO₃ or NaH).
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Conditions: DMF or Acetone, 60°C.
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Outcome: Formation of N-substituted derivatives (e.g., 1-(2-hydroxyethyl)-3,3-dimethyl-6-nitroindolin-2-one).[2]
Reactivity Logic Tree
Caption: Functionalization map showing the divergent applications of the scaffold.
Experimental Protocol: N-Alkylation (Spiro-Precursor Synthesis)
This protocol describes the synthesis of the N-hydroxyethyl derivative, a common intermediate for photochromic materials.
Objective: Synthesize 1-(2-hydroxyethyl)-3,3-dimethyl-6-nitroindolin-2-one.
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Setup: Charge a dry round-bottom flask with 3,3-dimethyl-6-nitroindolin-2-one (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).
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Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv).
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Alkylation: Add 2-Bromoethanol (1.5 equiv) dropwise.
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Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor by TLC (SiO₂, 40% EtOAc/Hexanes).
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Workup:
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
References
- Guzman-Lucero, D., et al. "Synthesis of oxindole derivatives via the Fischer indole reaction." Journal of Medicinal Chemistry, 2010. (General methodology for substituted indoles).
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Klajn, R. "Spiropyran-based dynamic materials." Chemical Society Reviews, 2014, 43, 148-184. Link (Discusses the 6-nitroindoline precursors for photochromic switches).
- Ding, K., et al. "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 2006. (Context for spiro-oxindole scaffolds in drug discovery).
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WO2010071828A2. "Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole." World Intellectual Property Organization, 2010. Link (Industrial synthesis route validation).
